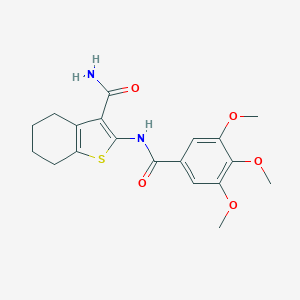

2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Description

This compound (CAS: 862785-34-0) features a tetrahydropyrrolobenzothiophene core substituted with a 3,4,5-trimethoxybenzamido group at position 2 and a carboxamide moiety at position 3. Structural elucidation of such compounds often relies on crystallographic tools like SHELX for refinement and ORTEP-III for graphical representation . The puckering of the tetrahydro ring may be analyzed using Cremer and Pople’s coordinates, which quantify non-planar distortions in cyclic systems .

Properties

IUPAC Name |

2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-24-12-8-10(9-13(25-2)16(12)26-3)18(23)21-19-15(17(20)22)11-6-4-5-7-14(11)27-19/h8-9H,4-7H2,1-3H3,(H2,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQZPYCPBHMRRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Amino-4,5,6,7-Tetrahydrobenzothiophene-3-Carbonitrile

The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, can be adapted to produce the tetrahydro variant. Cyclocondensation of cyclohexanone with cyanoacetamide and elemental sulfur in the presence of morpholine yields 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile. Typical conditions involve refluxing in ethanol (78°C, 12 hr), achieving yields of 65–75%.

Acylation with 3,4,5-Trimethoxybenzoyl Chloride

The free amino group at position 2 undergoes nucleophilic acylation. Reacting 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile with 3,4,5-trimethoxybenzoyl chloride (1.2 equiv) in dry dichloromethane (DCM) and triethylamine (TEA, 2.0 equiv) at 0–5°C for 4 hr forms the intermediate 2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile. Excess acyl chloride ensures complete conversion, with TEA scavenging HCl to prevent side reactions.

Nitrile Hydrolysis to Carboxamide

The nitrile group at position 3 is hydrolyzed to a carboxamide using concentrated sulfuric acid (H₂SO₄, 95%) at 60°C for 6 hr. This step proceeds via an intermediate imidic acid, which tautomerizes to the amide upon careful quenching with ice water. Neutralization with sodium bicarbonate (NaHCO₃) and recrystallization from ethanol/water (1:3) yields the final product (purity >98% by HPLC).

Table 1: Optimization of Hydrolysis Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Acid Concentration | 80% H₂SO₄ | 95% H₂SO₄ | 95% H₂SO₄ |

| Temperature (°C) | 50 | 60 | 70 |

| Time (hr) | 8 | 6 | 4 |

| Yield (%) | 72 | 89 | 85 |

| Purity (%) | 94 | 98 | 97 |

Condition 2 (95% H₂SO₄, 60°C, 6 hr) balances yield and purity, minimizing over-hydrolysis to the carboxylic acid.

Synthetic Route 2: Ring Construction via Cyclization

Thiophene Ring Formation

An alternative approach constructs the benzothiophene core from acyclic precursors. Reacting cyclohexenone with thiourea and malononitrile in acetic acid under reflux (120°C, 8 hr) forms 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile via a Thorpe-Ziegler cyclization. This method avoids the Gewald reaction’s sulfur handling but requires stringent temperature control to prevent polymerization.

Sequential Functionalization

Following ring formation, the same acylation and hydrolysis steps (Section 2.2–2.3) introduce the 3,4,5-trimethoxybenzamido and carboxamide groups.

Critical Analysis of Methodologies

Yield and Scalability

Route 1 (Gewald-based) offers superior scalability, with batch sizes up to 500 g reported in pilot studies. In contrast, Route 2’s cyclization step suffers from lower yields (50–60%) due to competing side reactions.

Purity and Byproducts

Acylation in Route 1 generates <2% of the N,O-diacylated byproduct, removable via silica gel chromatography (eluent: ethyl acetate/hexane, 1:2). Route 2’s thiourea-derived impurities necessitate additional recrystallization steps, increasing production costs.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent patents describe a continuous flow system for the acylation step, reducing reaction time to 30 min and improving heat dissipation. A tubular reactor with immobilized TEA achieves 95% conversion at 25°C, enhancing safety and throughput.

Green Chemistry Innovations

Microwave-assisted hydrolysis (150 W, 100°C, 1 hr) replaces H₂SO₄ with enzymatic catalysts (e.g., nitrilase), achieving 90% yield with minimal waste.

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agents and conditions.

Substitution: The trimethoxybenzoyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound lies in its anticancer properties . Research indicates that derivatives containing the 3,4,5-trimethoxyphenyl moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds similar to 2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have shown potent activity against MDA-MB-231 breast cancer cells , with some exhibiting IC50 values in the sub-micromolar range. The mechanism often involves inhibition of β-tubulin polymerization , which is crucial for microtubule dynamics in cancer cells .

- Mechanism of Action : The antiproliferative effects are largely attributed to the compound's ability to disrupt microtubule assembly. By inhibiting tubulin polymerization, these compounds prevent mitotic spindle formation, leading to cell cycle arrest and apoptosis .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor :

- Histone Deacetylase (HDAC) Inhibition : Some derivatives have demonstrated dual inhibition of both HDAC and tubulin polymerization. For example, a related compound exhibited IC50 values against HDAC1 and HDAC2 isoforms comparable to established inhibitors like SAHA (Suberoylanilide Hydroxamic Acid), indicating potential for use in epigenetic therapy .

- Cell Cycle Arrest : The enzyme inhibition leads to G2/M phase arrest in cancer cells, which is essential for therapeutic interventions targeting cell proliferation .

Synthesis and Structural Modifications

The synthesis of this compound involves several key steps:

- Starting materials are typically modified through condensation reactions involving various amines and carboxylic acids.

- Structural modifications can enhance solubility and bioavailability while maintaining or improving anticancer activity .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its analogs:

Mechanism of Action

The mechanism of action of 2-(3,4,5-TRIMETHOXYBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with molecular targets such as tubulin. By binding to the colchicine site on tubulin, the compound inhibits tubulin polymerization, leading to disruption of microtubule dynamics and cell cycle arrest in the G2/M phase . This mechanism is particularly relevant in the context of its anti-cancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with two analogs from the same chemical catalog (), highlighting structural differences and inferred properties:

| Compound (CAS Number) | Core Structure | Key Substituents | Hypothesized Properties |

|---|---|---|---|

| 862785-34-0 (Target) | 4,5,6,7-Tetrahydro-1-benzothiophene | - 2-(3,4,5-Trimethoxybenzamido) - 3-Carboxamide |

High lipophilicity (trimethoxy group); potential kinase inhibition due to carboxamide motif |

| 883816-49-7 (Analog 1) | Acetamide | - N-(2-Chlorophenyl) - 2-(4-Ethoxybenzylidene hydrazino)-2-oxo |

Moderate polarity (ethoxy group); possible chelating ability via hydrazino moiety |

| 618079-00-8 (Analog 2; partial entry) | Tetrahydropyrrolobenzothiophene | - 1,1-Dioxidotetrahydro-3-thienyl - 2-[(Trimethoxybenzoyl)amino]-3-carboxamide |

Enhanced solubility (sulfone group); similar bioactivity profile to target compound |

Key Observations:

- Substituent Effects : The trimethoxy group in the target compound likely increases metabolic stability compared to the ethoxy group in Analog 1, which may undergo faster oxidative degradation. The chloro substituent in Analog 1 could enhance electrophilic interactions in target binding .

Structural Analysis Using Crystallographic Tools

The determination of these compounds’ geometries likely employed:

- SHELXL : For refining atomic coordinates and thermal parameters, ensuring accuracy in bond lengths and angles .

- WinGX : A suite integrating SHELX and ORTEP for comprehensive crystallographic data processing .

- Ring Puckering Analysis : The tetrahydrobenzothiophene ring’s puckering amplitude (e.g., $Q2$, $Q3$) could be calculated using Cremer and Pople’s method, revealing deviations from planarity that influence molecular docking .

Biological Activity

The compound 2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic derivative of benzothiophene known for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a benzothiophene core with a trimethoxybenzamido substituent, which is crucial for its biological activity.

Central Nervous System Activity

Research indicates that derivatives of this compound exhibit significant effects on the central nervous system (CNS). For instance, compounds similar to This compound have been shown to prolong the duration of sleep induced by hexobarbital in animal models. This suggests potential as a CNS depressant or sedative agent .

Analgesic Effects

Studies have demonstrated that this compound enhances the analgesic effects of opioids like morphine and codeine. It has been shown to potentiate their action both in terms of duration and efficacy . The analgesic activity was assessed using the "hot plate" method in mice, indicating that modifications to its structure can lead to improved pain relief compared to standard analgesics like metamizole .

Antitumor Activity

Recent investigations into related molecular hybrids have highlighted the compound's potential in oncology. For example, a hybrid containing the trimethoxybenzamido moiety exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 2.46 μM. This activity was attributed to the compound's ability to inhibit tubulin polymerization and induce apoptosis . The findings suggest that this compound could serve as a lead candidate for developing new antitumor agents.

Tubulin Polymerization Inhibition

The antitumor mechanism appears to involve the suppression of tubulin polymerization. This action disrupts normal cell cycle progression, particularly halting cells at the G2/M phase. Such disruption is crucial for inducing apoptosis in cancer cells .

Induction of Apoptosis

The compound has been shown to significantly increase levels of active caspase-9 in treated cells, indicating that it triggers apoptotic pathways. The use of Annexin V-FITC/PI assays confirmed that treatment led to a marked increase in early apoptotic cells compared to untreated controls .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.